molecular formula C6H3BrF3NS B11759383 3-Bromo-5-trifluoromethylsulfanyl-pyridine

3-Bromo-5-trifluoromethylsulfanyl-pyridine

Cat. No.: B11759383
M. Wt: 258.06 g/mol
InChI Key: WPWGGRAXRVXNRH-UHFFFAOYSA-N
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Description

3-Bromo-5-trifluoromethylsulfanyl-pyridine is a heterocyclic organic compound with the molecular formula C6H3BrF3NS and a molecular weight of 258.06 g/mol . This compound is characterized by the presence of a bromine atom at the third position and a trifluoromethylsulfanyl group at the fifth position on a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-trifluoromethylsulfanyl-pyridine can be synthesized through several methods. One common method involves the displacement of iodide from iodobromopyridine using in situ generated trifluoromethyl copper . The reaction typically requires a solvent such as methanol and is conducted under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-trifluoromethylsulfanyl-pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The trifluoromethylsulfanyl group can participate in oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Catalysts: Such as palladium or copper catalysts for coupling reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

3-Bromo-5-trifluoromethylsulfanyl-pyridine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-trifluoromethylsulfanyl-pyridine involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethylsulfanyl groups play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-trifluoromethyl-pyridine: Similar structure but lacks the sulfanyl group.

    3-Bromo-5-(trifluoromethyl)thio-pyridine: Another closely related compound with similar functional groups.

Uniqueness

3-Bromo-5-trifluoromethylsulfanyl-pyridine is unique due to the presence of both bromine and trifluoromethylsulfanyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various chemical and industrial applications.

Properties

Molecular Formula

C6H3BrF3NS

Molecular Weight

258.06 g/mol

IUPAC Name

3-bromo-5-(trifluoromethylsulfanyl)pyridine

InChI

InChI=1S/C6H3BrF3NS/c7-4-1-5(3-11-2-4)12-6(8,9)10/h1-3H

InChI Key

WPWGGRAXRVXNRH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)SC(F)(F)F

Origin of Product

United States

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